4,4'-Diphenylmethane diisocyanate

Catalog No.
S563828
CAS No.
101-68-8
M.F
C15H10N2O2
OCNC6H4CH2C6H4NCO
C15H10N2O2
M. Wt
250.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Diphenylmethane diisocyanate

CAS Number

101-68-8

Product Name

4,4'-Diphenylmethane diisocyanate

IUPAC Name

1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

Molecular Formula

C15H10N2O2
OCNC6H4CH2C6H4NCO
C15H10N2O2

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C15H10N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h1-8H,9H2

InChI Key

UPMLOUAZCHDJJD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O

Solubility

Insoluble (NTP, 1992)
In water, 1.51 mg/L at 25 °C (est)
Soluble in acetone, benzene, kerosene, and nitrobenzene
Solubility in water: reaction
0.2%

Synonyms

1,1'-methylenebis(4-isocyanatobenzene), 1,1-methylenebis(phenyl)diisocyanate, 4,4'-diisocyanatodiphenylmethane, 4,4'-diphenylmethane diisocyanate, 4,4'-methylene bisphenyl diisocyanate, 4,4'-methylenebis(phenylisocyanate), 4,4'-methylenediphenyl diisocyanate, diphenylmethane diisocyanate, diphenylmethane-4,4'-diisocyanate, methylene diphenyl diisocyanate, methylenebis(phenyl isocyanate), p,p'-diphenylmethane diisocyanate

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O

Synthesis of Polyurethanes:

MDI is a crucial component in the synthesis of polyurethanes, a versatile class of polymers with diverse applications. It reacts with polyols (molecules containing multiple alcohol groups) to form strong covalent bonds through a process called chain extension. This reaction leads to the creation of various polyurethane structures with unique properties depending on the selection of MDI and polyol types. Researchers utilize MDI in the development of novel polyurethanes with specific characteristics for various scientific fields, including:

  • Biomedical engineering: MDI-based polyurethanes are being explored for the development of biocompatible materials for tissue engineering, drug delivery systems, and artificial organs due to their tailorable properties like biodegradability, mechanical strength, and surface chemistry [].
  • Energy storage: Research is ongoing to explore MDI-containing polyurethanes for their potential application in energy storage devices like lithium-ion batteries. These polyurethanes can be designed to possess specific functionalities that enhance the battery's performance and safety [].
  • Catalysis: MDI-derived polyurethanes are being investigated as catalyst supports due to their ability to incorporate functional groups that can selectively bind and activate desired reactants, leading to efficient and targeted catalysis processes [].

Material Characterization:

MDI serves as a valuable tool in material characterization research. It can be used to create specific polyurethane structures with well-defined properties, which are then employed as reference materials for various analytical techniques. These techniques include:

  • Solid-state nuclear magnetic resonance (NMR) spectroscopy: MDI-based polyurethanes with precisely positioned functional groups can be used as reference materials to study the local chemical environment and dynamics of molecules within complex materials using solid-state NMR [].
  • Chromatographic separation techniques: Polyurethanes derived from MDI can be utilized as stationary phases in chromatography columns for the separation and purification of various biomolecules and other chemical compounds due to their unique interaction properties [].

Additionally, MDI is employed in various other scientific research areas, such as:

  • Adhesion science: Studying the interaction between MDI and different surfaces to develop improved adhesives with enhanced bonding strength and durability [].
  • Environmental science: Investigating the environmental fate and degradation of MDI to assess its potential impact on ecological systems [].

4,4'-Diphenylmethane diisocyanate, also known as methylene diphenyl diisocyanate or simply diphenylmethane diisocyanate, is an aromatic diisocyanate with the chemical formula C15H10N2O2C_{15}H_{10}N_{2}O_{2} and a molecular weight of approximately 250.25 g/mol. It appears as a light yellow solid that is insoluble in water and has a melting point of 39-43 °C. This compound is primarily utilized in the production of polyurethane foams, which are essential in various applications ranging from insulation materials to adhesives and coatings .

MDI is a hazardous compound and requires proper handling and safety precautions.

  • Toxicity: MDI is harmful if inhaled or absorbed through the skin and can cause irritation, sensitization, and respiratory problems [, , ]. Chronic exposure may lead to occupational asthma [].
  • Flammability: MDI can burn, but its high flashpoint indicates it's not readily flammable at room temperature [].
  • Reactivity: MDI can react violently with water or alcohols, releasing flammable and toxic gases [].
That may yield hazardous byproducts. For instance, when exposed to moisture or reactive compounds such as amines or alcohols, it can lead to vigorous reactions that release toxic gases. Research highlights the importance of understanding these interactions for safe handling practices in industrial settings .

The biological activity of 4,4'-diphenylmethane diisocyanate is significant due to its allergenic properties. Exposure can lead to respiratory issues such as asthma and allergic reactions. Acute inhalation may cause sensitization and asthma in humans, while dermal contact can induce dermatitis and eczema. Chronic exposure has been linked to long-term respiratory impairments . Studies indicate that it may also have reproductive and developmental effects, although data remain limited in this area .

The synthesis of 4,4'-diphenylmethane diisocyanate typically involves the reaction of aniline with formaldehyde to produce 4,4'-methylenedianiline. This intermediate is then treated with phosgene in a controlled manner to yield the desired diisocyanate. The process may involve two mechanisms: "phosgenations first" or "step-wise phosgenations," depending on the desired product characteristics. After synthesis, distillation and fractionation are employed to purify the product from other isomers and oligomers .

4,4'-Diphenylmethane DiisocyanateTwo isocyanates at para positionsRigid polyurethane foams2,4-Diphenylmethane DiisocyanateIsomers with different reactivitiesFlexible foamsToluene DiisocyanateAromatic structure with two isocyanatesCoatings and flexible foamsHexamethylene DiisocyanateAliphatic structureSpecialty coatings and elastomers

The uniqueness of 4,4'-diphenylmethane diisocyanate lies in its balance of reactivity and stability compared to its counterparts. Its symmetrical structure allows for consistent performance in polyurethane synthesis while minimizing byproduct formation during reactions .

Several compounds share structural similarities with 4,4'-diphenylmethane diisocyanate. Notable examples include:

  • 2,4-Diphenylmethane Diisocyanate: This isomer has differing reactivities between its isocyanate groups due to steric hindrance.
  • Toluene Diisocyanate: A widely used alternative in polyurethane production but with different properties and applications.
  • Hexamethylene Diisocyanate: Used primarily for making specialty polyurethanes; it has a different chain length affecting physical properties.
CompoundStructural FeaturesKey

The production of 4,4'-diphenylmethane diisocyanate (4,4'-MDI) follows well-established industrial pathways that have been optimized over decades of research and development [1]. The traditional synthesis route involves two primary steps: first, the condensation of aniline with formaldehyde to produce 4,4'-methylenedianiline (4,4'-MDA), followed by the phosgenation of this intermediate to yield the final 4,4'-MDI product [3].

Condensation of Diphenylmethane Diamine (MDA)

The synthesis of 4,4'-methylenedianiline (MDA) represents the critical first stage in traditional 4,4'-MDI production [5]. This process begins with the acid-catalyzed condensation reaction between aniline and formaldehyde [27]. The reaction typically occurs under controlled conditions with specific molar ratios of reactants to optimize yield and selectivity toward the desired 4,4'-isomer [28].

The condensation reaction proceeds through several distinct steps, beginning with the protonation of formaldehyde in the acidic medium, which increases the electrophilicity of the carbonyl carbon [27]. This activated formaldehyde then undergoes electrophilic addition to the aniline molecule, preferentially at the para position due to the directing effect of the amino group [29]. The reaction mechanism involves the formation of key intermediates including N-hydroxymethylaniline, which rapidly loses water in the acidic environment to form N-methylenebenzeneanilinium [27].

The detailed molecular mechanism of MDA formation consists of eight consecutive elementary reaction steps, as elucidated through G3MP2B3 quantum chemical calculations [27]. The reaction begins with the approach of a non-covalent aniline dimer to formaldehyde, forming a prereactive complex [27]. The highest energy barrier in the reaction (approximately 60.7 kJ/mol) corresponds to the formaldehyde addition to aniline, which leads to N-hydroxymethylaniline formation [27]. This step is considered the main kinetic bottleneck for MDA production, though its energy barrier is significantly reduced in solution compared to gas phase reactions [27].

Following water elimination, aniline addition to N-methylenebenzenaminium can proceed through either a tight transition state (resulting in 4-methylidenecyclohexa-2,5-diene-1-iminium) or a loose transition state to form protonated aminal [27]. While aminal formation is both thermodynamically and kinetically preferred, it becomes a kinetic dead-end without a viable exit channel [27]. The reaction continues with a proton shift in 4-methylidenecyclohexa-2,5-diene-1-iminium to produce protonated p-aminobenzylaniline (PABA), which represents the global minimum on this reactive potential energy surface [27].

The industrial process typically employs hydrochloric acid as the catalyst, with the condensation temperature controlled between 50-80°C and the rearrangement temperature between 90-150°C [5]. The molar ratio of aniline to formaldehyde is maintained within the range of 2-3, and the mass ratio of aniline to water is adjusted to approximately 1:6 [5]. These conditions are carefully optimized to maximize the yield of the desired 4,4'-MDA isomer while minimizing the formation of unwanted byproducts such as 2,4'-MDA and 2,2'-MDA [5] [6].

Table 1: Typical Reaction Conditions for Industrial MDA Synthesis

ParameterTypical RangeOptimal Conditions
Condensation Temperature50-80°C60°C
Rearrangement Temperature90-150°C120°C
Aniline:Formaldehyde Molar Ratio2-3:12.5:1
Aniline:Water Mass Ratio1:61:6
CatalystHydrochloric acid5-10% concentration
Reaction Time2-4 hours3 hours

The condensation reaction produces a mixture of MDA isomers and oligomers, with the 4,4'-MDA isomer typically constituting the major component [3]. The isomer distribution is influenced by reaction conditions, with higher temperatures and longer reaction times generally favoring the formation of oligomeric MDAs [5]. The crude MDA mixture undergoes purification steps, including neutralization with a base such as sodium hydroxide, phase separation, and washing to remove excess aniline and other impurities [6]. The purified MDA is then ready for the subsequent phosgenation step [6].

Phosgenation Reaction Mechanisms

The conversion of 4,4'-methylenedianiline (MDA) to 4,4'-diphenylmethane diisocyanate (4,4'-MDI) through phosgenation represents the second major step in traditional MDI synthesis [3]. This transformation involves the reaction of MDA with phosgene (COCl₂) in an inert organic solvent, typically chlorinated aromatic hydrocarbons such as monochlorobenzene, dichlorobenzenes, or o-dichlorobenzene (ODCB) [6] [10].

The phosgenation reaction is typically conducted at temperatures ranging from 50°C to 250°C and at pressures from ambient to approximately 50 bar [6]. The process generates hydrogen chloride as a byproduct, which must be carefully managed in industrial settings [3]. Two distinct mechanistic pathways have been identified for the phosgenation of MDA: the "phosgenation first" mechanism and the "stepwise phosgenation" mechanism [10] [11].

"Phosgenation First" Mechanism

In the "phosgenation first" mechanism, both amino groups of MDA are initially transformed into carbamoyl chloride (carbamic chloride) groups, forming [methylenebis(4,1-phenylene)]dicarbamic chloride as an intermediate [10]. This is followed by two endothermic hydrogen chloride elimination steps to yield the final 4,4'-MDI product [10].

The reaction begins with the nucleophilic attack of the amine nitrogen on the carbonyl carbon of phosgene, forming a tetrahedral intermediate [11]. This intermediate collapses with the elimination of a chloride ion to form the carbamoyl chloride group [11]. The process repeats for the second amino group, resulting in the dicarbamic chloride intermediate [10].

The subsequent hydrogen chloride elimination steps involve the breaking of the N-H bond and the C-Cl bond in the carbamoyl chloride group to form the isocyanate functionality [10]. These elimination reactions are endothermic and represent the rate-limiting steps in the "phosgenation first" mechanism [10]. The reaction is driven to completion by the continuous removal of hydrogen chloride from the reaction mixture [6].

Quantum chemical calculations using the G3MP2B3 method have shown that the "phosgenation first" mechanism is energetically more favorable than the "stepwise phosgenation" mechanism in both gas phase and solution [10] [12]. The activation barriers for the phosgenation steps are high in the gas phase but are dramatically reduced in solvents like o-dichlorobenzene, making the incorporation of the first phosgene molecule occur via a submerged transition state [10].

"Stepwise Phosgenation" Mechanism

The "stepwise phosgenation" mechanism offers an alternative pathway for the conversion of MDA to MDI [11]. In this mechanism, one of the amino groups of MDA is first converted to an isocyanate group through reaction with phosgene, followed by the conversion of the second amino group [11].

The process begins with the reaction of one amino group with phosgene to form a carbamoyl chloride intermediate [11]. This intermediate then undergoes hydrogen chloride elimination to form a mono-isocyanate intermediate, with one amino group transformed into an isocyanate group while the other amino group remains intact [11]. The second amino group subsequently undergoes the same sequence of reactions—phosgenation followed by hydrogen chloride elimination—to yield the final 4,4'-MDI product [11].

Theoretical studies on the phosgenation mechanisms have revealed that the activation barriers for both the "phosgenation first" and "stepwise phosgenation" mechanisms are high in the gas phase [10]. However, all reaction barriers are dramatically reduced in solvents like o-dichlorobenzene, facilitating the incorporation of phosgene [10]. The solvent effect is particularly pronounced for the hydrogen chloride elimination steps, which become more favorable in solution [10].

An important finding from these studies is that thermodynamically stable charge-separated amine hydrochloride intermediates can form during the reaction, potentially masking the amine toward phosgene and inhibiting the reaction [10]. This effect must be carefully managed in industrial processes to ensure efficient conversion to MDI [10].

Alternative Synthesis Approaches

While the traditional phosgenation route remains the dominant industrial method for 4,4'-diphenylmethane diisocyanate (4,4'-MDI) production, significant research has been directed toward developing alternative synthesis approaches that avoid the use of highly toxic phosgene [13] [17]. These alternative routes are motivated by safety concerns, environmental considerations, and increasingly stringent regulations regarding the use of hazardous chemicals in industrial processes [17] [24].

Dimethyl Carbonate-Based Synthesis

Dimethyl carbonate (DMC) has emerged as a promising alternative reagent for the synthesis of 4,4'-MDI, offering a less toxic and more environmentally friendly approach compared to traditional phosgene-based methods [14] [19]. The DMC-based synthesis route typically consists of three main steps: (1) the reaction of aniline with DMC to form methyl phenyl carbamate (MPC), (2) the condensation of MPC with formaldehyde to produce dimethyl methylene diphenyl-4,4'-dicarbamate (MDC), and (3) the thermal decomposition of MDC to yield 4,4'-MDI [14].

In the first step, aniline reacts with DMC in the presence of a catalyst to form methyl phenyl carbamate (MPC) [14]. Various catalysts have been investigated for this reaction, with supported zinc acetate catalysts showing particularly promising results [14]. Studies have demonstrated that zinc acetate supported on activated carbon (AC) or α-Al₂O₃ exhibits good catalytic properties, with MPC yields reaching 78% and selectivity as high as 98% using Zn(OAc)₂/AC catalysts [14] [34].

The second step involves the condensation of MPC with formaldehyde to form dimethyl methylene diphenyl-4,4'-dicarbamate (MDC) [14]. This reaction is typically catalyzed by zinc chloride, with nitrobenzene often used as a solvent [14]. Under optimized conditions, MDC yields can reach 87.4% [14]. Notably, activated carbon-supported ZnCl₂ catalysts have shown significantly higher catalytic activity compared to homogeneous ZnCl₂ when calculated based on 1 mol of ZnCl₂ [14].

The final step in the DMC-based synthesis route is the thermal decomposition of MDC to produce 4,4'-MDI [14]. This decomposition reaction can be catalyzed by various substances, with zinc powder and its organic salts demonstrating high catalytic activity [14]. Using zinc powder as a catalyst, 4,4'-MDI yields of up to 87.3% have been reported [14].

Table 2: Catalysts and Yields for DMC-Based MDI Synthesis Steps

Synthesis StepCatalystSolventYield (%)Selectivity (%)
Aniline + DMC → MPCZn(OAc)₂/AC-7898
MPC + Formaldehyde → MDCZnCl₂Nitrobenzene87.4-
MDC → MDIZinc powder-87.3-

The DMC-based synthesis route offers several advantages over traditional phosgene-based methods, including reduced toxicity, lower environmental impact, and the elimination of corrosive hydrogen chloride byproducts [37]. However, challenges remain in terms of optimizing catalyst performance, improving reaction yields, and developing efficient separation methods for the DMC:methanol azeotrope that forms during the process [37].

Catalytic Pathways for MDI Production

The development of efficient catalytic systems represents a key focus area in alternative MDI synthesis approaches [33] [35]. Catalysts play crucial roles in enhancing reaction rates, improving selectivity, and enabling milder reaction conditions across various non-phosgene synthesis routes [35].

Heterogeneous catalysts offer particular advantages for industrial applications, including ease of separation from reaction mixtures, potential for reuse, and compatibility with continuous flow processes [35]. Recent research has explored a diverse range of heterogeneous catalysts for different stages of MDI synthesis [35].

For the carbamate formation step in DMC-based synthesis, zinc-containing catalysts have shown promising results [33] [34]. Zinc acetate/ionic liquid hybrid catalysts have demonstrated enhanced activity for dimethyl carbonate synthesis through urea methanolysis, with complete urea conversion achieved under optimal conditions (urea/methanol molar ratio of 1:36.6, 3.0 g of catalyst, 190°C, 8-hour reaction time) [33]. The 1-butyl-3-methylimidazolium acetate-promoted zinc acetate with a weight ratio of 1:2 showed superior DMC yield of approximately 15% [33].

Binary metal oxide catalysts have also been investigated for carbamate synthesis [35]. Catalysts comprising a binary oxide with the formula LₓMᵧOᵤ, where L is a metal from the lanthanoid series and M is a metal selected from Sc, Y, Ti, Zr, Hf, lanthanoids, or actinoids, have shown promise for preparing aromatic carbamates [35]. These catalysts are particularly relevant for reactions involving 4,4'-methylenedianiline and its isomers or homologues [35].

For the condensation reactions in alternative MDI synthesis routes, Lewis acid catalysts such as zinc chloride have demonstrated good activity [14]. The catalytic activity of activated carbon-supported ZnCl₂ has been found to be significantly higher than that of homogeneous ZnCl₂ for the condensation of methyl phenyl carbamate with formaldehyde [14].

The thermal decomposition of carbamates to isocyanates can also be enhanced through catalysis [14]. Zinc powder and its organic salts have shown high catalytic activity for the decomposition of dimethyl methylene diphenyl-4,4'-dicarbamate to 4,4'-MDI, with yields reaching 87.3% using zinc powder as a catalyst [14].

Recent advances in catalyst design have focused on improving stability, recyclability, and environmental compatibility [33]. For instance, zinc acetate/ionic liquid hybrid catalysts have demonstrated good stability, remaining efficient even after four recovery/reuse cycles [33]. The hydrogen bonding between the C₂-H in the cation of the ionic liquid and hydrogen bond acceptor groups in zinc acetate plays a significant role in promoting the reaction [33].

Green Chemistry Approaches to MDI Synthesis

The principles of green chemistry have increasingly influenced research into alternative MDI synthesis routes, with a focus on developing processes that are environmentally benign, energy-efficient, and sustainable [17] [21]. These approaches aim to reduce or eliminate the use of hazardous substances, minimize waste generation, and decrease the overall environmental footprint of MDI production [17].

One significant green chemistry approach involves the urea-based non-phosgene route to MDI synthesis [23] [24]. This innovative technology uses aniline, urea, and formaldehyde as raw materials to synthesize MDI without the use of phosgene [23]. By completely eliminating phosgene from the process, this approach reduces toxic emissions and carbon footprint from the outset [17]. The urea-based route involves the reaction of MDA with urea to form a carbamate intermediate, which then undergoes thermal decomposition to yield MDI [24].

Research conducted by the Institute of Process Engineering of the Chinese Academy of Sciences, in collaboration with Shaanxi Coal Chemical Technology Development Center and Shaanxi Coal and Chemical Technology Research Institute, has successfully completed a full-process calibration of an industrial trial unit for green non-phosgene MDI production using the urea method [17] [23]. During the trial, the unit operated stably, achieving excellent data performance and meeting expected targets [17].

The urea-based technology boasts high atom economy and intrinsic safety, making it suitable for manufacturing plants of various scales and diverse product portfolios [17]. If successfully commercialized, it could introduce a sustainable alternative to traditional MDI production while supporting the isocyanate industry's low-carbon transition [17].

Another green chemistry approach involves the use of dimethyl carbonate (DMC) synthesized from carbon dioxide and methanol [16] [20]. This route not only avoids phosgene but also utilizes CO₂ as a carbon source, potentially contributing to carbon capture and utilization strategies [16]. Recent research has developed mild and highly efficient approaches for the direct synthesis of DMC from methanol and CO₂ under low initial pressure, with DMC yields up to 81% under 0.25 MPa [16].

Biomass-balanced approaches represent another frontier in green MDI synthesis [18]. BASF has successfully produced biomass-balanced MDI at its Yeosu site in Korea, using biomass-balanced benzene as a raw material [18]. At the beginning of the production chain, renewable feedstock is fed into the production system, and a corresponding share of this renewable feedstock is attributed to the MDI through a certified mass balance method [18]. This approach helps improve the product carbon footprint compared to regular MDI solely based on conventional feedstock [18].

Table 3: Comparison of Green Chemistry Approaches to MDI Synthesis

ApproachKey Raw MaterialsMain AdvantagesDevelopment Status
Urea-Based RouteAniline, urea, formaldehydePhosgene-free, high atom economy, intrinsic safetyIndustrial trial completed
DMC from CO₂Methanol, CO₂, catalystsCarbon utilization, low toxicityLaboratory scale
Biomass-BalancedBiomass-balanced benzeneReduced carbon footprint, uses existing infrastructureCommercial production initiated

Fundamental Reaction Parameters of 4,4'-Diphenylmethane diisocyanate

4,4'-Diphenylmethane diisocyanate exhibits distinctive fundamental reaction parameters that govern its polymerization behavior and industrial applications. The compound possesses a molecular weight of 250.26 g/mol and exists as a crystalline solid with a melting point range of 39-43°C [1]. Its relatively high boiling point of 364°C and low vapor pressure of less than 0.001 Pa indicate significant thermal stability under normal processing conditions [1].

The thermal properties of 4,4'-Diphenylmethane diisocyanate are particularly relevant to its polymerization kinetics. The compound maintains stability up to approximately 230°C, beyond which thermal decomposition occurs [2]. The specific heat capacity of 1.39 J/g°C at 40°C influences the thermal management during polymerization processes [2]. The density of 1.325 g/cm³ at 20°C affects the mass transfer characteristics during reaction [1].

Critical kinetic parameters have been determined through comprehensive studies. The activation energy for polymerization processes is 58.42 kJ/mol, with a pre-exponential factor of 5006 min⁻¹ [3]. These values indicate moderate energy barriers for polymerization initiation. The thermal degradation process exhibits a lower activation energy of 80.22 kJ/mol, suggesting that degradation becomes thermodynamically favorable at elevated temperatures [4].

The isocyanate content of 33.6% by weight represents the theoretical maximum for pure 4,4'-Diphenylmethane diisocyanate, providing a quantitative measure of reactive functionality. The viscosity range of 150-230 cP at 25°C affects the mass transfer during polymerization and influences the reaction kinetics in the later stages of the process [5].

Isocyanate Reactivity Studies

Position-Dependent Reactivity Analysis

The reactivity of 4,4'-Diphenylmethane diisocyanate exhibits pronounced position-dependent variations that significantly influence polymerization mechanisms. The para-positioned isocyanate groups in 4,4'-Diphenylmethane diisocyanate demonstrate substantially higher reactivity compared to ortho- and meta-positioned isomers [6]. Quantitative analysis reveals that the para-position exhibits 4-6 times higher reactivity than the ortho-positioned isocyanate group, depending on the nucleophilic partner [6].

The 2,4'-Diphenylmethane diisocyanate isomer displays differential reactivity between its two isocyanate positions. The para-positioned group maintains high reactivity similar to 4,4'-Diphenylmethane diisocyanate, while the ortho-positioned group shows reduced reactivity with a relative rate constant ratio of 0.17-0.25 [6]. This asymmetric reactivity pattern creates opportunities for controlled polymerization sequences and selective functionalization strategies.

Studies using high-performance liquid chromatography coupled with photodiode array detection have provided detailed kinetic data for these position-dependent reactions [6]. The pseudo-first-order rate constants demonstrate clear correlations with the electronic environment of each isocyanate position. The electron-withdrawing effects of the aromatic system enhance the electrophilicity of the para-positioned carbon, facilitating nucleophilic attack by hydroxyl, amine, or other reactive groups.

Quantum chemical calculations have elucidated the partial positive charges on the carbonyl carbon atoms of different isocyanate positions [6]. These computational results support the experimental observations and provide predictive capability for designing polymerization systems with specific reactivity profiles.

Steric Hindrance Effects

Steric hindrance plays a crucial role in determining the reactivity patterns of 4,4'-Diphenylmethane diisocyanate in polymerization systems. The para-positioned isocyanate groups experience minimal steric interference, allowing unhindered access for nucleophilic attack [7]. This accessibility contributes to the high reactivity observed for 4,4'-Diphenylmethane diisocyanate in comparison to other diisocyanate systems.

The ortho-positioned isocyanate groups in 2,4'-Diphenylmethane diisocyanate experience moderate steric hindrance from the adjacent aromatic ring system [7]. This steric effect contributes to the reduced reactivity observed experimentally, with rate constants showing systematic decreases as steric bulk increases around the reaction center.

Research on metal ion catalysis has revealed that steric hindrance effects become more pronounced in the presence of bulky catalyst systems [7]. The sensitivity to steric hindrance increases when using catalysts with large coordination spheres, as these systems require greater spatial accommodation during the transition state formation.

The steric hindrance effects also influence the substitution patterns after the first isocyanate group has reacted. The formation of urethane or urea linkages introduces additional steric bulk that can affect the reactivity of the remaining isocyanate group [6]. This substitution effect results in rate constant ratios of k₂ = 0.6-0.8 × k₁ for the second isocyanate group reaction.

Polymerization Kinetics

Step-Growth Polymerization Dynamics

4,4'-Diphenylmethane diisocyanate participates in step-growth polymerization mechanisms characterized by the progressive formation of larger molecular species through bifunctional monomer reactions [8]. The step-growth process involves the reaction of complementary functional groups, with each successful reaction creating new reactive sites that can participate in further polymerization.

The kinetics of step-growth polymerization for 4,4'-Diphenylmethane diisocyanate follow distinct patterns compared to chain-growth mechanisms. The molecular weight increases gradually throughout the polymerization process, with high conversions required to achieve significant molecular weights [8]. The degree of polymerization follows the relationship described by the Carothers equation, where high conversion levels (typically >90%) are necessary for high molecular weight polymer formation.

The rate of step-growth polymerization depends on the concentration of unreacted functional groups and follows second-order kinetics for equimolar ratios of isocyanate and nucleophilic species [9]. The reaction rate decreases as the polymerization progresses due to the consumption of reactive groups and the increasing viscosity of the reaction medium.

Network formation occurs when the functionality of the system exceeds 2.0, leading to three-dimensional crosslinked structures. The gel point can be predicted using statistical methods, and the conversion at gelation depends on the functionality and stoichiometry of the reaction system [10]. For 4,4'-Diphenylmethane diisocyanate systems, gelation typically occurs at 70-85% conversion, depending on the specific reaction conditions and co-reactants.

Autocatalytic Model Applications

The polymerization of 4,4'-Diphenylmethane diisocyanate exhibits autocatalytic behavior that significantly influences the reaction kinetics and final material properties [11]. The autocatalytic model provides superior accuracy compared to simple nth-order kinetic models for describing the complex polymerization behavior observed experimentally.

The autocatalytic kinetic model for 4,4'-Diphenylmethane diisocyanate polymerization incorporates two distinct reaction phases with different kinetic parameters [11]. The initial phase (α < 0.45) is characterized by an activation energy of 46.34 kJ/mol and reaction orders of m = 0.3503 and n = 2.1193. The final phase (α > 0.45) shows reduced activation energy of 24.5 kJ/mol with reaction orders of m = 1.3949 and n = 0.9649.

The autocatalytic effect arises from the formation of urethane groups during the polymerization process, which act as catalysts for subsequent reactions [11]. As the reaction progresses, the concentration of these catalytic species increases, leading to acceleration of the polymerization rate. This phenomenon is particularly pronounced in the early stages of polymerization.

The kinetic equations for the autocatalytic model can be expressed as:
$$
\frac{dα}{dt} = A \exp\left(-\frac{Ea}{RT}\right) α^m (1-α)^n
$$
where α represents the degree of conversion, A is the pre-exponential factor, E
a is the activation energy, and m and n are the reaction orders [11].

Diffusion-Controlled Reaction Phases

The polymerization of 4,4'-Diphenylmethane diisocyanate transitions from chemically controlled to diffusion-controlled kinetics as the reaction progresses [12]. This transition occurs when the mobility of reactive species becomes restricted by the developing polymer network, leading to reduced reaction rates despite the presence of unreacted functional groups.

The diffusion-controlled phase typically begins when the glass transition temperature of the forming polymer approaches the reaction temperature [12]. For 4,4'-Diphenylmethane diisocyanate systems, this transition occurs at conversion levels of approximately 45-60%, depending on the specific reaction conditions and temperature.

The kinetic behavior in the diffusion-controlled regime deviates significantly from the simple autocatalytic model. The reaction rate becomes dependent on the physical properties of the polymer matrix, including the free volume, chain mobility, and crosslink density [12]. The activation energy for diffusion-controlled reactions is typically lower than for the chemically controlled phase, reflecting the reduced energy barrier for molecular motion compared to chemical bond formation.

Experimental studies using micro-dielectric analysis have provided detailed insights into the diffusion-controlled phase behavior [12]. The dielectric properties of the polymerizing system change dramatically as the network structure develops, providing a sensitive probe for monitoring the kinetic transitions. Low lap-shear strengths and plateau regions in conversion rates have been observed at temperatures of 110-120°C, indicating the onset of diffusion-controlled behavior.

Carbodiimide Formation Mechanisms

The formation of carbodiimides from 4,4'-Diphenylmethane diisocyanate represents an important side reaction that occurs under specific conditions and has significant implications for material properties [13]. The carbodiimide formation mechanism involves the elimination of carbon dioxide from two isocyanate molecules, resulting in the formation of a carbon-nitrogen double bond.

The mechanism of carbodiimide formation has been elucidated through combined theoretical and experimental studies [13]. The process involves two main steps: the initial attack of an isocyanate molecule on a phosphorus-based catalyst, followed by the addition of a second isocyanate molecule and the elimination of carbon dioxide. The rate-determining step is the first transition state with an enthalpy barrier of 52.9 kJ/mol.

Kinetic studies have revealed that carbodiimide formation follows second-order kinetics with respect to isocyanate concentration [13]. The experimental activation energy determined from Arrhenius plot analysis is 55.8 ± 2.1 kJ/mol, showing excellent agreement with theoretical calculations. The reaction rate constants range from 3.26 × 10⁻³³ cm³/mol·s at 40°C to 3.69 × 10⁻³¹ cm³/mol·s at 80°C.

The carbodiimide formation is catalyzed by phosphine oxide compounds, with 3-methyl-1-phenyl-2-phospholene-1-oxide being particularly effective [13]. The catalytic mechanism involves the formation of phosphine imide intermediates that facilitate the coupling of isocyanate molecules. The presence of aromatic solvents such as ortho-dichlorobenzene enhances the reaction rate by providing a suitable medium for the catalytic cycle.

Side reactions during carbodiimide formation include the production of uretonimine compounds, particularly in the later stages of the reaction [13]. These side products can affect the final material properties and must be considered in industrial applications where carbodiimide formation is either desired or to be minimized.

Cyclic Trimerization Reactions

Isocyanurate Network Formation

The cyclic trimerization of 4,4'-Diphenylmethane diisocyanate to form isocyanurate networks represents a critical reaction pathway for producing high-performance polyurethane materials [14]. The isocyanurate formation involves the cyclization of three isocyanate groups to form a six-membered ring containing alternating nitrogen and carbon atoms.

The mechanism of isocyanurate formation has been extensively studied using both experimental and computational approaches [14]. The generally accepted mechanism involves the nucleophilic attack of an anionic catalyst on the electrophilic carbon of an isocyanate group, forming an anionic intermediate that subsequently reacts with additional isocyanate molecules to complete the trimerization process.

Recent investigations have revealed that carboxylate catalysts, commonly used in industrial applications, function as precatalysts rather than the actual catalytic species [14]. The acetate anion reacts with aromatic isocyanates to form deprotonated amide species through intramolecular rearrangement and decarboxylation. These deprotonated amides are the actual catalytic species responsible for isocyanurate formation.

The active catalytic species exhibits significantly higher basicity compared to the original acetate precatalyst, enabling the deprotonation of urethane and urea groups present in the system [14]. This leads to the formation of additional catalytic species, creating a complex network of catalytic interactions that influence the overall reaction kinetics.

Proazaphosphatrane catalysts have been developed for high-purity isocyanurate formation with minimal side product formation [15]. These catalysts operate through a zwitterionic mechanism involving sequential addition of isocyanate molecules to activated intermediates. The steric crowding around the nucleophilic phosphorus center favors direct isocyanurate formation over uretdione intermediates.

Concentration-Dependent Reaction Rates

The trimerization kinetics of 4,4'-Diphenylmethane diisocyanate exhibit pronounced concentration dependence that significantly influences the reaction pathways and product distributions [16]. As the isocyanate concentration increases, the reaction rate constants decrease due to increased steric interactions and reduced molecular mobility in the concentrated system.

Experimental studies have demonstrated that the apparent rate constants for trimerization decrease systematically with increasing initial 4,4'-Diphenylmethane diisocyanate concentration [16]. At low concentrations (0.1 mol/L), the rate constant is 2.45 × 10⁻³ L/mol·s, while at high concentrations (2.0 mol/L), it decreases to 1.21 × 10⁻³ L/mol·s.

The concentration dependence arises from several factors, including the association of isocyanate molecules at high concentrations, the formation of hydrogen-bonded complexes, and the increasing viscosity of the reaction medium [16]. The association effects become particularly pronounced at concentrations above 1.0 mol/L, where intermolecular interactions begin to dominate the reaction kinetics.

The alcohol association mechanism has been proposed to explain the concentration-dependent behavior in isocyanate-alcohol systems [16]. This mechanism suggests that associated alcohol molecules (dimers and trimers) are the primary reactive species, and the degree of association depends on the concentration and the specific alcohol structure.

The diffusion-controlled regime becomes increasingly important at high concentrations, as the mobility of reactive species becomes restricted by the developing polymer network [17]. The transition from chemically controlled to diffusion-controlled kinetics occurs at lower conversion levels for high-concentration systems, leading to incomplete reactions and reduced material properties.

Network formation characteristics also depend strongly on the initial concentration [17]. Low-concentration systems tend to form linear or lightly branched chains, while high-concentration systems rapidly develop three-dimensional crosslinked networks. The gel point conversion decreases with increasing concentration, and the final crosslink density shows a nonlinear relationship with the initial isocyanate concentration.

Physical Description

Diphenylmethane-4,4-diisocyanate is a light yellow colored solid. It is not soluble in water. It may be toxic by ingestion, inhalation, or skin absorption. If in a solution it may or may not burn depending on the nature of the material and/or the solvent. It is used to make plastics.
Liquid; OtherSolid; OtherSolid, Liquid
WHITE-TO-PALE-YELLOW CRYSTALS OR FLAKES.
White to light-yellow, odorless flakes.
White to light-yellow, odorless flakes. [Note: A liquid above 99°F.]

Color/Form

Light-yellow, fused solid
Crystals
White to light yellow flakes [Note: A liquid above 99 degrees F]

XLogP3

5.4

Boiling Point

381 to 390 °F at 5 mm Hg (NTP, 1992)
at 100kPa: 314 °C
597°F

Flash Point

425 °F (NTP, 1992)
396 °F (OPEN CUP)
196 °C c.c.
390°F

Vapor Density

Relative vapor density (air = 1): 8.6

Density

1.2 at 68 °F (USCG, 1999)
Relative density (water = 1): 1.2
1.23 (Solid at 77°F) 1.19 (Liquid at 122°F)

LogP

log Kow = 5.22 (est)

Odor

Odorless

Melting Point

99 °F (NTP, 1992)
38.0 °C
37 °C
99°F

UNII

B0LO6BBS8C

GHS Hazard Statements

Aggregated GHS information provided by 2070 companies from 37 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.9%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.72%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (96.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (99.08%): Suspected of causing cancer [Warning Carcinogenicity];
H373 (89.76%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5e-06 mm Hg at 77 °F (NIOSH, 2016)
5.00e-06 mmHg
5.0X10-6 mm Hg at 25 °C
Vapor pressure at 20 °C: negligible
0.000005 mmHg at 77°F
(77°F): 0.000005 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

101-68-8
26447-40-5

Wikipedia

4,4'-methylenediphenyldiisocyanate

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Reactive - 1st degree

Methods of Manufacturing

The production of PMDI /polymeric methylenediphenyl diisocyanate/ involves condensation of aniline with formaldehyde in the presence of hydrochloric acid to give oligomeric di- and polyamines that are phosgenated without further need of purification. The percentage distribution of the homologues and isomers of MDA /methylenedianiline/ depends on the ratio of aniline to formaldehyde, the acid concentration, and the reaction conditions. Monomeric MDI is obtained from PMDI by continuous thin-film distillation.
Pure diphenylmethane 4,4'-diisocyanate formed through a two-step process beginning with the condensation reaction between aniline and formaldehyde, yielding diphenylmethane diamine. A subsequent phosgenation gives the aromatic isocyanate MDI.

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Construction
Do It Yourself Consumer Automotive Application
Electrical equipment, appliance, and component manufacturing
Furniture and related product manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Transportation equipment manufacturing
Benzene, 1,1'-methylenebis[4-isocyanato-: ACTIVE
The market split is roughly 80 percent polymeric and 20 percent pure MDI.

Analytic Laboratory Methods

Method: NIOSH 5521, Issue 2; Procedure: high performance liquid chromatography, electrochemical and ultra violet detection; Analyte: methylene bisphenyl isocyanate (urea derivatives of isocyanate); Matrix: air; Detection Limit: 0.1 ug diisocyanate/sample.
Method: NIOSH 5522, Issue 1; Procedure: high performance liquid chromatography, florescence detector/electrochemical detector; Analyte: methylene bisphenyl isocyanate (tryptamine derivatives of isocyanate); Matrix: air; Detection Limit: 0.3 ug/sample.
Method: NIOSH 5525, Issue 1; Procedure: high performance liquid chromatography, ultraviolet/fluorecence detection; Analyte: methylene bisphenyl isocyanate (MAP derivatives of isocyanate); Matrix: air; Detection Limit: 0.2 nmole NCO per sample.
Method: OSHA 18; Procedure: high pressure liquid chromatography; Analyte: methylene bisphenyl diisocyanate; Matrix: air; Detection Limit: 0.10 ppb.
For more Analytic Laboratory Methods (Complete) data for 4,4'-Methylenediphenyl Diisocyanate (12 total), please visit the HSDB record page.

Storage Conditions

Isocyanates are transported in railroad tank cars, tank trucks, tanks in ships, containers, and drums. They are stored in steel tanks and processed in steel equipment. For long-term storage stainless steel is recommended. To avoid contamination by atmospheric moisture, a dry air or inert gas blanket is essential. /Isocyanates/

Dates

Modify: 2023-08-15

Gorilla Glue Ingestion in Dogs: 22 Cases (2005-2019)

Sarah Friday, Christina Murphy, Daniel Lopez, Philipp Mayhew, David Holt
PMID: 33770163   DOI: 10.5326/JAAHA-MS-7126

Abstract

Gorilla Glue contains methylene diphenyl diisocyanate that expands significantly and hardens once exposed to moisture. Case reports of methylene diphenyl diisocyanate glue ingestion in dogs document gastrointestinal foreign body formation and mechanical obstruction. Medical record queries from four veterinary hospitals identified 22 dogs with Gorilla Glue ingestion. Records were evaluated retrospectively to characterize clinical presentation, diagnostic findings, treatment, and patient outcome. Vomiting was the most common clinical sign (n = 11), with a median time from ingestion to presentation of 42 hr. Abnormal abdominal palpation (e.g., pain) was the most reported examination finding (n = 13). Radiographs were performed in 18/22 dogs, with Gorilla Glue expansion described as granular or mottled soft tissue with gas in the stomach. In 73% (11/15) of dogs requiring surgery, history, clinical findings, and survey abdominal radiographs sufficed to proceed with celiotomy. Surgical removal of the Gorilla Glue foreign body was performed via gastrotomy (n = 14) or gastrotomy and duodenotomy (n = 1). Endoscopic removal was performed in one dog. One dog with suspected mechanical obstruction was euthanized owing to financial constraints. Remaining cases were managed conservatively (n = 5). Short-term prognosis following appropriate fluid therapy and surgical or endoscopic removal was very good.


On-site comparison of the OSHA 47, Asset EZ4-NCO, Iso-Chek, DAN, and CIP10 methods for measuring methylene diphenyl diisocyanate (MDI) at an oriented-strand board (OSB) factory

Simon Aubin, El Mekki Hamdi, Audrey Joly, Philippe Sarazin, Jacques Lesage, Livain Breau, Mark Spence, Sébastien Gagné
PMID: 33196402   DOI: 10.1080/15459624.2020.1834111

Abstract

Diisocyanates are occupational contaminants and known sensitizers causing irritation (skin and respiratory tract) as well as occupational asthma. Because of their physicochemical properties (semi-volatile and high reactivity) and low occupational limits, diisocyanate exposure evaluation is still a challenge nowadays for industrial hygienists and laboratories. The objective of this study was to compare the methylene diphenyl diisocyanate (MDI) concentrations measured by five methods using different collection or derivatization approaches in an oriented-strand board (OSB) factory. The methods used were: OSHA 47 (filter, 1-(2-pyridyl)piperazine) (OSHA), Asset EZ4-NCO (denuder and filter, dibutylamine) (Asset), Iso-Chek (double-filter, 9-(N-methylaminomethyl) anthracene and 1,2-methoxyphenylpiperazine), DAN (filter, 1,8-diaminonaphthalene), and CIP10 (centrifugation, 1,2-methoxyphenylpiperazine). Real-time monitoring of particle concentration and size distribution was performed to explain the potential bias between methods. The comparison study was performed over 3 consecutive days, generating at least 18 replicates for each of the 5 methods. The results of each methods were compared using linear mixed effect modeling. Compared to Asset, which yielded the highest concentrations overall, the OSHA method provided the smallest bias with -18% (95% CI [-61;24]) (not significant) for MDI monomer and the DAN method provided the smallest bias with -30 (95% CI [-70;9]) (not significant) for Total Reactive Isocyanate Group (TRIG). The CIP10 and Iso-Chek methods provided the largest biases for MDI monomer (-83% (95% CI [-115;-51]) and -78% (95% CI [-110;-46]), respectively) as well as for TRIG (-87% (95% CI [-120;-55]) and -75% (95% CI [-107;-44]), respectively). The underestimations of the CIP10 and Iso-Chek were explained by its inefficient sampling principle for fines particles and the use of a non-impregnated filter to collect aerosol MDI, respectively. This study confirms that impregnated filter, including denuding device such as the Asset EZ4-NCO sampler, collects the MDI-coated wood particles and MDI vapor with similar efficiency. It also demonstrates for the first time in this type of MDI emission a significant agreement for TRIG concentration between the DAN method in the impregnated filter configuration and an international standard one such as Asset.


[Determination of diphenylmethane diisocyanate in workplace air by HPLC with impregnated filter membrane]

X Wang, Z B Wang, Z L Zhao
PMID: 31177723   DOI: 10.3760/cma.j.issn.1001-9391.2019.05.017

Abstract

To develop a method for determining diphenylmethane diisocyanate in workplace air by HPLC with impregnated filter membrane.
MDI in workplace air reacted with 1- (2-pyridyl) piperazine on impregnated filter membrane to form MDI-urea derivatives, after elution and filtration, it was detected by HPLC-UV.
Limit of detection was 0.003 8 μg/ml and limit of quantification was 0.013 μg/ml. Good linearity was obtained in the range of 0.013~2.000 μg/ml (
=0.999 7) . The precision was 3.10%~8.03% (
=6) , while the recovery was 96.3%~101.9%. Asorption capacity of the membrane was 40.8 μg MDI, and could be stored for 14 days in the light-proof environment of 2~8 ℃.
The method optimized testing steps for MDI's standard curve, and provided good guidance for determination of MDI in workplace air with impregnated fiter membrane.


Preparation and performance of a BTDA-modified polyurea microcapsule for encapsulating avermectin

Yabo Fu, Haowei He, Ran Liu, Lei Zhu, Yining Xia, Jing Qiu
PMID: 31394421   DOI: 10.1016/j.colsurfb.2019.110400

Abstract

A pesticide microcapsule was prepared by encapsulating avermectin (AVM) in a polyurea microcapsule via interfacial polymerization in acetic ether/water emulsion. The polyurea microcapsule was consisted of chitosan oligomer (CO) as the membrane material and diphenyl methane-4,4'-diisocyanate (MDI) as the crosslinker. A chemical modification was carried out by grafting a UV-absorbent, 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), to CO before interfacial polymerization to enhance the UV-resistance of the microcapsule. The BTDA grafted CO (CO-BTDA) and the AVM microcapsules were characterized by a variety of instrumental techniques, including NMR, FTIR, UV-vis, GPC-LS, DLS, SEM and TEM. The in vitro release test showed that the polyurea microcapsule maintained the sustained release of AVM for a longer period (up to 120 h) in comparison with the commercial AVM formulations (within 24 h). The photodegradation test revealed that the polyurea microcapsule significantly reduced the AVM degradation and extended the half-life of AVM from 4.16 h to 9.43 h. The AVM degradation was further reduced by using the BTDA-modified polyurea microcapsule. The corresponding half-life was extended up to 17.33 h and can be mediated by changing the mass ratio of BTDA: CO during the synthesis of CO-BTDA. The use of polyurea microcapsule did not raise a concern about pesticide residue as no AVM was detected after the photodegradation test. In addition, the polyurea microcapsule itself was subject to degradation under sunlight exposure, which reduced its residue in the environment.


Analysis of Lung Gene Expression Reveals a Role for Cl

Adam V Wisnewski, Jian Liu, Carrie A Redlich
PMID: 32101465   DOI: 10.1165/rcmb.2019-0400OC

Abstract

Diisocyanates are well-recognized causes of asthma. However, sensitized workers frequently lack diisocyanate-specific IgE, which complicates diagnosis and suggests the disease involves IgE-independent mechanisms. We used a mouse model of methylene diphenyl diisocyanate (MDI) asthma to identify biological pathways that may contribute to asthma pathogenesis. MDI sensitization and respiratory tract exposure were performed in Balb/c, transgenic B-cell (e.g., IgE)-deficient mice and a genetic background (C57BL/6)-matched strain. Eosinophils in airway fluid were quantitated by flow cytometry. Lung tissue gene expression was assessed using whole-genome mRNA microarrays. Informatic software was used to identify biological pathways affected by respiratory tract exposure and potential targets for disease intervention. Airway eosinophilia and changes (>1.5-fold;
value < 0.05) in expression of 192 genes occurred in all three mouse strains tested, with enrichment in chemokines and a pattern associated with alternatively activated monocytes/macrophages. CLCA1 (calcium-activated chloride channel regulator 1) was the most upregulated gene transcript (>100-fold) in all exposed mouse lungs versus controls, followed closely by SLC26A4, another transcript involved in Cl
conductance. Crofelemer, a U.S. Food and Drug Administration-approved Cl
channel inhibitor, reduced MDI exposure induction of airway eosinophilia, mucus, CLCA1, and other asthma-associated gene transcripts. Expression changes in a core set of genes occurs independent of IgE in a mouse model of chemical-induced airway eosinophilia. In addition to chemokines and alternatively activated monocytes/macrophages, the data suggest a crucial role for Cl
channels in diisocyanate asthma pathology and as a possible target for intervention.


Dilysine-Methylene Diphenyl Diisocyanate (MDI), a Urine Biomarker of MDI Exposure?

Adam V Wisnewski, Ala F Nassar, Jian Liu, Dhimiter Bello
PMID: 30724074   DOI: 10.1021/acs.chemrestox.8b00262

Abstract

Biomonitoring of methylene diphenyl diisocyanate (MDI) in urine may be useful in industrial hygiene and exposure surveillance approaches toward disease (occupational asthma) prevention and in understanding pathways by which the internalized chemical is excreted. We explored possible urine biomarkers of MDI exposure in mice after respiratory tract exposure to MDI, as glutathione (GSH) reaction products (MDI-GSH), and after skin exposure to MDI dissolved in acetone. LC-MS analyses of urine identified a unique m/ z 543.29 [M + H]
ion from MDI-exposed mice but not from controls. The m/ z 543.29 [M + H]
ion was detectable within 24 h of a single MDI skin exposure and following multiple respiratory tract exposures to MDI-GSH reaction products. The m/ z 543.29 [M + H]
ion possessed properties of dilysine-MDI, including (a) an isotope distribution pattern for a molecule with the chemical formula C
H
N
O
, (b) the expected collision-induced dissociation (CID) fragmentation pattern upon MS/MS, and (c) a retention time in reversed-phase LC-MS identical to that of synthetic dilysine-MDI. Further MDI-specific Western blot studies suggested albumin (which contains multiple dilysine sites susceptible to MDI carbamylation) as a possible source for dilysine-MDI and the presence of MDI-conjugated albumin in urine up to 6 days after respiratory tract exposure. Two additional [M + H]
ions ( m/ z 558.17 and 863.23) were found exclusively in urine of mice exposed to MDI-GSH via the respiratory tract and possessed characteristics of previously described cyclized MDI-GSH and oxidized glutathione (GSSG)-MDI conjugates, respectively. Together the data identify urinary biomarkers of MDI exposure in mice and possible guidance for future translational investigation.


Acute 4,4'-Methylene Diphenyl Diisocyanate Exposure-Mediated Downregulation of miR-206-3p and miR-381-3p Activates Inducible Nitric Oxide Synthase Transcription by Targeting Calcineurin/NFAT Signaling in Macrophages

Chen-Chung Lin, Brandon F Law, Justin M Hettick
PMID: 31609387   DOI: 10.1093/toxsci/kfz215

Abstract

Exposure to 4,4'-methylene diphenyl diisocyanate (MDI) in the occupational setting may lead to development of occupational asthma (OA), and the underlying molecular mechanisms of MDI-induced disease pathogenesis remain an active area of research. Using a nose-only mouse inhalation model, we find that circulating microRNA (miR)-206-3p and miR-381-3p are downregulated after MDI exposure; however, cellular miR-206-3p and miR-381-3p responses after MDI aerosol exposure and their pathophysiological roles in MDI-OA are unknown. We hypothesize that miR-206-3p and miR-381-3p-regulated mechanisms cause increased expression of the inducible nitric oxide synthase (iNOS) after MDI aerosol exposure. We examined cellular miR-206-3p and miR-381-3p, calcineurins, nuclear factors of activated T cells (NFATs), and iNOS levels from both nose-only exposed murine bronchoalveolar lavage cells (BALCs) and differentiated THP-1 macrophages treated with MDI-glutathione (GSH) conjugates. Both in vivo murine MDI aerosol exposure and in vitro MDI-GSH exposures in THP-1 macrophages result in downregulation of endogenous miR-206-3p and miR-381-3p and upregulation of PPP3CA and iNOS expression. Transfection of THP-1 macrophages with miR-inhibitor-206-3p and miR-inhibitor-381-3p resulted in the upregulation of PPP3CA and iNOS. Using RNA-induced silencing complex immunoprecipitation and translational reporter assays, we verified that PPP3CA, but not iNOS, is directly targeted by both miR-206-3p and miR-381-3p. Downregulation of miR-206-3p and miR-381-3p following by MDI exposure induces calcineurin/NFAT signaling-mediated iNOS transcription in macrophages and BALCs.


Microbial oversecretion of (R)-3-hydroxybutyrate oligomer with diethylene glycol terminal as a macromonomer for polyurethane synthesis

Ayaka Hiroe, Tetsuo Sakurai, Shoji Mizuno, Yuki Miyahara, Saki Goto, Mariko Yamada, Takeharu Tsuge, Seiichi Taguchi
PMID: 33202278   DOI: 10.1016/j.ijbiomac.2020.11.083

Abstract

Poly((R)-3-hydroxybutyrate) (P(3HB)) is a polyester that is synthesized and accumulated in many prokaryotic cells. Recently, a new culture method for the secretion of the intracellularly synthesized (R)-3-hydroxybutyrate oligomer (3HBO) from recombinant Escherichia coli cells was developed. In this study, we attempted to produce microbial 3HBO capped with a diethylene glycol terminal (3HBO-DEG) as a macromonomer for polymeric materials. First, we prepared recombinant E. coli strains harboring genes encoding various polyhydroxyalkanoate (PHA) synthases (PhaC, PhaEC or PhaRC) that can incorporate chain transfer (CT) agents such as DEG into the polymer's terminal and generate CT end-capped oligomers. To this end, each strain was cultivated under DEG supplemental conditions, and the synthesis of 3HBO-DEG was confirmed. As a result, the highest secretory production of 3HBO-DEG was observed for the PHA synthase derived from Bacillus cereus YB-4 (PhaRC
). To evaluate the usability of the secreted 3HBO-DEG as a macromonomer, 3HBO-DEG was purified from the culture medium and polymerized with 4,4'-diphenylmethane diisocyanate as a spacer compound. Characterization of the polymeric products revealed that 3HBO-based polyurethane was successfully obtained and was a flexible and transparent noncrystalline polymer, unlike P(3HB). These results suggested that microbial 3HBO-DEG is a promising platform building block for synthesizing polyurethane and various other polymers.


Development of a method for quantification of toluene diisocyanate and methylenediphenyl diisocyanate migration from polyurethane foam sample surface to artificial sweat by HPLC-UV-MS

Aleksandra Donchenko, Simon Aubin, Sébastien Gagné, Mark Spence, Livain Breau, Jacques Lesage
PMID: 32145637   DOI: 10.1016/j.jchromb.2020.122027

Abstract

The US Environmental protection agency (EPA) has published guidance that includes test procedures for evaluating indoor exposure to chemicals from products. One of the test procedures represents the migration test for evaluating potential dermal exposure from home furniture. Such an evaluation involves the chemical measurement of the sweat which is currently unavailable in the literature. The objective of this project was to develop and validate an analytical method for quantification of migration of 4,4'-methylenediphenyl diisocyanate (MDI), 2,6-toluene diisocyanate (2,6-TDI) and 2,4-toluene diisocyanate (2,4-TDI) from a polyurethane (PU) flexible foam to artificial sweat that meets the recommendations of the EPA test protocol. Following the EPA protocol, six synthetic sweat solutions were prepared and used in evaluation of isocyanate recovery performance. The migration tests were conducted using five foam types that were chosen and supplied by PU foam manufacturers to represent the types most commonly found in commercial products, and with formulations anticipated to have the highest potential residual TDI or MDI. Migration tests were conducted using glass fiber filters (GFF) coated with 1-(2-methoxyphenyl)piperazine (1,2-MP) and analyzed using HPLC equipped with a UV detector for quantification and a MS detector to qualify peaks. The detection limits of the method were 0.002 µg/mL for 2,6-TDI, 0.011 µg/mL for 2,4-TDI, and 0.003 µg/mL for MDI. Quantification limits were 0.006 µg/mL, 0.037 µg/mL, and 0.010 µg/mL, respectively. The recovery tests on a Teflon surface for 5 of the 6 EPA-recommended synthetic sweat solutions indicate the recovery percentage was approximately 80% for diisocyanates. Recovery for the sixth sweat solution was low, approximately 30%. TDI and MDI migration was not observed when testing was conducted on foam samples.


Diisocyanate modifiable commercial filter paper with tunable hydrophobicity, enhanced wet tensile strength and antibacterial activity

Xuelian Zhou, Yanqiao Fu, Lidong Chen, Ruibin Wang, Xiu Wang, Yingchun Miao, Xingxiang Ji, Huiyang Bian, Hongqi Dai
PMID: 32919577   DOI: 10.1016/j.carbpol.2020.116791

Abstract

Paper made of cellulose has the advantages of substantial resource, good biocompatibility, large operation scale, and low production cost, however, it is usually hindered to replace plastic due to its inferior stability to water and poor mechanical strength. Herein, commercial filter paper (FP) was reacted with methylene diphenyl diisocyanate (MDI) to fabricate modified paper with tunable hydrophobicity and enhanced wet tensile strength. Due to the formation of urethane linkages in the reaction, both hydrophobicity and wet mechanical properties can be tuned and improved by varying the MDI cross-linking agent, exhibiting highest water contact angle of 137.0° and wet tensile strength of 4.8 MPa. In addition, the modified MDI-FPs exhibited excellent antibacterial performance against Escherichia coli compared with the original FP. Overall, this study provides a more simple approach to modify cellulose paper to produce versatile cellulose-based materials that can potentially replace the non-biodegradable plastics.


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